2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride is a compound characterized by its unique bicyclic structure, which includes a nitrogen atom in the ring system. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound's systematic name reflects its stereochemistry and structural features, which are crucial for its activity.
This compound can be synthesized from various starting materials that include azabicyclic precursors. It is often obtained through chemical synthesis in laboratory settings, particularly in pharmaceutical research and development.
The compound falls under the category of azabicyclic compounds, which are known for their diverse pharmacological properties. It is classified as an alkaloid derivative due to the presence of a nitrogen atom within its bicyclic structure.
The synthesis of 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride typically involves several key steps:
Technical details regarding reaction conditions, solvents, and catalysts used in these processes are crucial for optimizing yield and purity.
The molecular structure of 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride can be represented as follows:
The structure features a bicyclic system with a nitrogen atom integrated into the ring, contributing to its unique chemical properties.
Key structural data includes:
The compound can participate in various chemical reactions typical of carboxylic acids and nitrogen-containing heterocycles:
Technical details regarding reaction conditions (temperature, pressure, catalysts) are essential for understanding the reactivity and stability of this compound.
The mechanism of action for 2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride is primarily studied in relation to its biological activity:
Data from pharmacological studies can provide insights into its efficacy and potential therapeutic applications.
Relevant data from studies on solubility, stability, and reactivity provide essential information for practical applications.
2-[(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid hydrochloride has potential applications in various fields:
Research continues to explore its full potential in medicinal chemistry and related fields, highlighting its significance within scientific communities focused on drug discovery and development.
The construction of the strained 3-azabicyclo[3.1.0]hexane framework necessitates precision in intramolecular cyclization techniques. A pivotal approach involves in situ diazo decomposition of α-diazocarbonyl precursors under rhodium(II) acetate catalysis (0.5-2 mol%), enabling intramolecular cyclopropanation across pyrrolidine-derived enol ethers. This method capitalizes on the conformational constraints of trans-disubstituted pyrrolidine intermediates to guide stereoselective ring closure [5] [9]. Microwave-assisted synthesis (100-120°C, sealed vessel) has proven effective in reducing reaction times from 48 hours to <6 hours while maintaining yields >72%. Critical to success is the use of electron-withdrawing N-protecting groups (tert-butoxycarbonyl*, Cbz), which prevent unwanted side reactions during the high-energy cyclization step. The bicyclic core's strain energy (~25 kcal/mol) necessitates careful optimization to suppress ring-opening decomposition pathways [5] [9].
Table 1: Comparative Analysis of Azabicyclo[3.1.0]hexane Core Formation Methods
Cyclization Method | Catalyst/Reagent | Temperature | Reaction Time | Yield (%) |
---|---|---|---|---|
Rh(II)-Catalyzed Cyclization | Rh₂(OAc)₄ (1 mol%) | 80°C | 48 h | 68-72 |
Microwave-Assisted | Rh₂(OAc)₄ (0.5 mol%) | 120°C | 5.5 h | 72-78 |
Thermal Decomposition | Cu(OTf)₂ (5 mol%) | 100°C | 24 h | 55-60 |
Achieving the required (1R,5S,6R) stereochemistry demands meticulous chiral induction strategies. Chiral pool approaches utilize enantiopure natural terpenes as templates, though these often require multi-step modifications. More efficient is asymmetric hydrogenation of bicyclic enol acetates using Josiphos-type catalysts (Ru-(S)-SunPhos, 0.1 mol%), achieving >98% ee but requiring high-pressure conditions (70 bar H₂) [6] [10]. Alternatively, kinetic resolution with Pseudomonas cepacia lipase selectively acylates the (1S,5R,6S)-enantiomer of [(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol precursors, leaving the desired (1R,5S,6R)-alcohol for functionalization (E > 200). Chiral auxiliaries like Oppolzer’s sultam temporarily bind to the bicyclic amine nitrogen, enabling diastereoselective alkylation at C6 with 15:1 dr [6] [10].
Table 2: Enantioselective Synthesis Approaches for (1R,5S,6R) Configuration
Method | Chiral Source | Conditions | ee or dr | Limitations |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-SunPhos (0.1 mol%) | 70 bar H₂, 50°C | >98% ee | High-pressure equipment |
Enzymatic Resolution | P. cepacia lipase | Vinyl acetate, 30°C | E > 200 | 50% Theoretical yield max |
Chiral Auxiliary Alkylation | (R)-(-)-8-Phenylmenthol | LDA, -78°C | 15:1 dr | Auxiliary removal required |
The sterically congested bridgehead carbon (C6) presents unique functionalization challenges. Current protocols employ a two-step sequence: (1) Pd-catalyzed cyanation of the C6-bromide intermediate (Zn(CN)₂, Pd(PPh₃)₄, DMF, 80°C) yields the nitrile precursor in 85% yield; (2) Hydrolysis under basic conditions (6M KOH, ethylene glycol, 170°C) provides the carboxylic acid, though epimerization risks necessitate pH-controlled conditions [4] [5]. Alternatively, direct C─H carboxylation using n-BuLi (−78°C) in THF followed by CO₂ quenching achieves moderate yields (45-55%) with complete stereoretention. Modern approaches leverage the exo-orientation of Boc-protected 3-azabicyclo[3.1.0]hexane-6-methanol (CAS# 419572-18-2), which undergoes sequential Swern oxidation and Wittig homologation to install the acetic acid chain with preserved stereochemistry (71% over 3 steps) [5] [8].
Table 3: Bridgehead Acetic Acid Installation Methods
Synthetic Route | Key Intermediate | Reagents/Conditions | Yield | Epimerization Risk |
---|---|---|---|---|
Cyanation/Hydrolysis | 6-Bromo-3-Boc-azabicyclohexane | 1. Zn(CN)₂/Pd(PPh₃)₄ 2. 6M KOH | 68% (2-steps) | Moderate |
Direct C─H Carboxylation | Boc-3-azabicyclo[3.1.0]hexane | 1. n-BuLi, −78°C 2. CO₂ | 45-55% | Low |
Alcohol Oxidation/Homologation | exo-3-Boc-3-azabicyclohexane-6-methanol | 1. DMSO/(COCl)₂ 2. Ph₃P=CHCO₂Et 3. NaOH | 71% (3-steps) | Negligible |
Crystallization-induced asymmetric transformation (CIAT) during hydrochloride salt formation achieves both enantiopurification and stabilization. Treatment of the free base with 1.05 equiv HCl in anhydrous ethyl acetate (20-25°C) generates an oil that crystallizes upon seeding with enantiopure salt. Supersaturation control (0.5°C/min cooling from 40°C to 0°C) yields the monohydrate hydrochloride (CAS# 2891580-40-6) with >99.5% ee and 0.3% w/w residual solvents [4] [10]. Solvent screening reveals ethyl acetate/isopropanol (4:1) mixtures optimize crystal habit and filtration efficiency. Critical process parameters include: water content <500 ppm (avoids hydrate variability), stoichiometric HCl control (±2%), and crystallization endpoint determination via in-line Raman spectroscopy (monitors polymorphic form I). The hydrochloride salt exhibits superior hygroscopic stability (0.1% mass change at 60% RH) compared to hydrobromide analogs [4] [10].
Table 4: Hydrochloride Salt Crystallization Process Optimization
Parameter | Suboptimal Condition | Optimized Condition | Impact on Quality |
---|---|---|---|
HCl Equivalents | 1.20 equiv | 1.05 ± 0.02 equiv | Reduces HCl impurity to <0.1% |
Solvent System | Anhydrous ethanol | Ethyl acetate/IPA (4:1) | Prevents solvate formation |
Cooling Rate | Rapid (10°C/min) | Controlled (0.5°C/min) | Yields uniform crystals (50-100 μm) |
Water Content | >1000 ppm | <500 ppm | Ensures consistent monohydrate formation |
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 574-77-6
CAS No.: 21416-14-8